6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
6-Oxobicyclo[221]heptane-2-carboxylic acid is a bicyclic compound with the molecular formula C8H10O3 It is a derivative of norbornane and features a ketone group at the 6-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. For this compound, the diene is often a furan derivative, and the dienophile can be an olefinic or acetylenic compound. The reaction conditions usually involve heating the reactants in an inert solvent such as toluene or xylene at temperatures ranging from 80°C to 150°C .
Industrial Production Methods
Industrial production methods for 6-Oxobicyclo[22The scalability of the Diels-Alder reaction makes it a suitable candidate for industrial synthesis, provided that the reactants are readily available and the reaction conditions can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for converting carboxylic acids to acyl chlorides, followed by reaction with alcohols or amines.
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, and other derivatives.
Scientific Research Applications
6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The ketone and carboxylic acid groups are likely involved in these interactions, potentially forming hydrogen bonds or participating in redox reactions .
Comparison with Similar Compounds
Similar Compounds
- cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
- exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic anhydride
- exo-5-Norbornenecarboxylic acid
- cis-5-Norbornene-exo-2,3-dicarboxylic anhydride
- 5-Norbornen-2-ol
Uniqueness
6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
6-oxobicyclo[2.2.1]heptane-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7-3-4-1-5(7)6(2-4)8(10)11/h4-6H,1-3H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOYCLYBCGDWPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C(=O)C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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